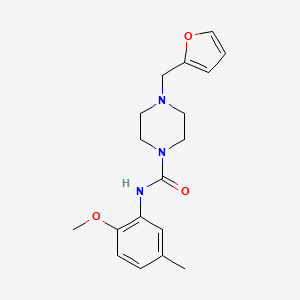
4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, also known as PNU-109,291, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT1D receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide inhibits the release of neurotransmitters such as serotonin and reduces the transmission of pain signals. This mechanism of action is responsible for the potential therapeutic effects of 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide in the treatment of migraines, anxiety disorders, and depression.
Biochemical and Physiological Effects
4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its selective antagonism of the 5-HT1D receptor, 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of the 5-HT1B receptor, which is also involved in the regulation of pain and anxiety. 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has also been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly selective and potent antagonist of the 5-HT1D receptor, which makes it an ideal tool for studying the role of this receptor in pain, anxiety, and depression. 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety have not been fully established. Additionally, 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has a short half-life, which makes it difficult to administer in some experimental designs.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of migraines, anxiety disorders, and depression. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, future studies could investigate the safety and long-term effects of 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, as well as its potential interactions with other drugs. Finally, the synthesis of new derivatives of 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide could lead to the discovery of compounds with even greater selectivity and potency for the 5-HT1D receptor.
Synthesemethoden
The synthesis of 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylbenzylamine with 4-(chloromethyl)furan-2-carboxylic acid using N,N-dimethylformamide as a solvent. The resulting product is then treated with piperazine to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective antagonism of the 5-HT1D receptor, which is involved in the regulation of pain, anxiety, and depression. 4-(2-furylmethyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been shown to have potential applications in the treatment of migraines, anxiety disorders, and depression.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14-5-6-17(23-2)16(12-14)19-18(22)21-9-7-20(8-10-21)13-15-4-3-11-24-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMPGYQCLDATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5460077.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5460085.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5460102.png)
![2-({3-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5460111.png)
![2-[2-(2-methylphenyl)vinyl]-4-quinolinol](/img/structure/B5460118.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5460122.png)
![2-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5460126.png)
![3-methyl-7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5460132.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5460143.png)

![N-(4-ethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5460163.png)
![N-(3,5-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5460173.png)
![1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5460176.png)